An In-Depth Technical Guide to 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid, a pivotal structural motif in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this compound, underpinned by field-proven insights and authoritative references.
Introduction: The Strategic Importance of the 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The 3-cyclopropyl-5-(trifluoromethyl)benzoic acid scaffold has emerged as a particularly valuable building block due to the synergistic effects of its constituent groups. The cyclopropyl ring, a small, strained carbocycle, often enhances metabolic stability, increases potency, and improves ligand binding efficiency by introducing conformational rigidity.[1][2][3][4][5] Concurrently, the trifluoromethyl group, a potent electron-withdrawing moiety, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[6][7][8][9][10] This unique combination of properties makes 3-cyclopropyl-5-(trifluoromethyl)benzoic acid an attractive starting point for the development of novel therapeutics across various disease areas, including oncology and inflammatory conditions.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid is fundamental to its effective application in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O₂ | N/A |
| Molecular Weight | 230.19 g/mol | N/A |
| IUPAC Name | 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid | N/A |
| CAS Number | 1588908-99-9 | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available. Predicted to be a crystalline solid at room temperature. | N/A |
| LogP (Predicted) | ~3.5 | N/A |
| pKa (Predicted) | ~3.8 | N/A |
Synthesis and Characterization
The synthesis of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance, making it a preferred method in medicinal chemistry.
Proposed Synthetic Pathway
The most plausible synthetic route involves the coupling of a commercially available aryl bromide with cyclopropylboronic acid.
Detailed Experimental Protocol (Prophetic)
This protocol is a well-established procedure for Suzuki-Miyaura couplings and is expected to be highly effective for the target synthesis.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)[11][12][13][14][15][16][17]
-
Cyclopropylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (3.0 eq)
-
Toluene
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 3-bromo-5-(trifluoromethyl)benzoic acid, cyclopropylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-cyclopropyl-5-(trifluoromethyl)benzoic acid.
Predicted Analytical Characterization Data
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its chemical shift can be concentration-dependent.
-
δ 8.1-8.3 (m, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.7-7.9 (m, 1H): Aromatic proton para to the carboxylic acid group.
-
δ 1.9-2.1 (m, 1H): Methine proton of the cyclopropyl group.
-
δ 1.0-1.2 (m, 2H): Methylene protons of the cyclopropyl group.
-
δ 0.8-1.0 (m, 2H): Methylene protons of the cyclopropyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 170-175: Carboxylic acid carbonyl carbon.
-
δ 145-150: Aromatic carbon attached to the cyclopropyl group.
-
δ 130-135 (q, J ≈ 33 Hz): Aromatic carbon attached to the trifluoromethyl group.
-
δ 120-130: Other aromatic carbons.
-
δ 123.5 (q, J ≈ 272 Hz): Trifluoromethyl carbon.
-
δ 15-20: Methine carbon of the cyclopropyl group.
-
δ 5-10: Methylene carbons of the cyclopropyl group.
¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy (KBr Pellet):
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.[20][21][22][23][24]
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000 cm⁻¹: Cyclopropyl C-H stretching.
-
1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[20][21]
-
1600-1450 cm⁻¹: Aromatic C=C stretching.
-
1300-1100 cm⁻¹ (strong): C-F stretching of the trifluoromethyl group.
Mass Spectrometry (Electron Ionization - EI):
-
m/z 230: Molecular ion peak [M]⁺.
-
m/z 213: Loss of OH radical [M-OH]⁺.
-
m/z 185: Loss of COOH radical [M-COOH]⁺.
-
m/z 161: Further fragmentation.
-
m/z 77: Phenyl fragment (less likely due to substitution).
The fragmentation pattern of benzoic acids is well-documented and typically involves the loss of the hydroxyl or the entire carboxyl group.[25][26][27][28]
Applications in Drug Discovery and Medicinal Chemistry
The 3-cyclopropyl-5-(trifluoromethyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of inhibitors for various biological targets. Its derivatives have shown promise in several therapeutic areas.
Kinase Inhibition in Oncology
Derivatives of this benzoic acid have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[29][30][31][32] The cyclopropyl group can occupy a hydrophobic pocket in the kinase domain, while the trifluoromethyl group can enhance binding affinity through favorable interactions.
Modulation of Inflammatory Pathways
Compounds incorporating this scaffold have also been investigated for their anti-inflammatory properties. For instance, they have been used in the development of antagonists for the EP4 receptor, a prostaglandin E2 receptor involved in pain and inflammation. Additionally, related structures have shown potential in mitigating fibrosis by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key driver of fibrotic diseases.[33][34][35][36][37]
Conclusion: A Versatile Tool for Future Drug Development
3-Cyclopropyl-5-(trifluoromethyl)benzoic acid represents a powerful and versatile building block for the synthesis of novel drug candidates. Its unique structural features provide a solid foundation for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of lead compounds. The synthetic accessibility and the profound impact of its constituent moieties on biological activity ensure that this scaffold will continue to be a valuable asset in the arsenal of medicinal chemists for the foreseeable future.
References
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
The Open Rheumatology Journal. The Role of TGF-β Receptors in Fibrosis. Available from: [Link]
-
National Institutes of Health. (2011). TGF-β signaling in fibrosis. Available from: [Link]
-
MDPI. (2021, July 15). TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. Available from: [Link]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]
-
Wechem. (2026, January 18). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Frontiers. (2025, September 3). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Available from: [Link]
-
Wikipedia. Trifluoromethyl group. Available from: [Link]
-
Frontiers. (2020, November 16). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]
-
FEBS Press. (2021, May 19). TGF‐β as a driver of fibrosis: physiological roles and therapeutic opportunities. Available from: [Link]
-
National Institutes of Health. VEGFA-VEGFR2 signaling | Pathway. Available from: [Link]
-
Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available from: [Link]
-
National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available from: [Link]
-
National Institutes of Health. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available from: [Link]
-
National Institutes of Health. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
-
Cusabio. VEGF Signaling Pathway. Available from: [Link]
-
Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available from: [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Available from: [Link]
-
ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid (24).. Available from: [Link]
-
ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available from: [Link]
-
Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.. Available from: [Link]
-
University of Calgary. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
University of Regensburg. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Michigan State University. Infrared Spectrometry. Available from: [Link]
-
ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Available from: [Link]
-
ResearchGate. SUPPORTING INFORMATION. Available from: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. Available from: [Link]
- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
PubChemLite. 3-bromo-5-(trifluoromethyl)benzoic acid (C8H4BrF3O2). Available from: [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. Available from: [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]
-
Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. labproinc.com [labproinc.com]
- 12. 3-Bromo-5-(trifluoromethyl)benzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. 3-bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. chemimpex.com [chemimpex.com]
- 16. PubChemLite - 3-bromo-5-(trifluoromethyl)benzoic acid (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]
- 17. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. elearning.uniroma1.it [elearning.uniroma1.it]
- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Infrared Spectrometry [www2.chemistry.msu.edu]
- 23. researchgate.net [researchgate.net]
- 24. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 25. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. geo.fu-berlin.de [geo.fu-berlin.de]
- 28. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 30. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. assaygenie.com [assaygenie.com]
- 32. cusabio.com [cusabio.com]
- 33. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 34. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 37. pliantrx.com [pliantrx.com]
